N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide

Medicinal Chemistry Drug Design ADME Prediction

Choose N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide (CAS 1797142-11-0) for its unique dual-fragment architecture that merges benzoylthiophene (adenosine A1/COX pharmacophore) and bromothiophene carboxamide (kinase inhibitor/DHPS allosteric modulator pharmacophore) motifs in a single, scalable scaffold. This non-interchangeable substitution pattern, with bromine at the 4-position of the thiophene-2-carboxamide, is critical for target engagement—generic replacement is ill‑advised. The 4-bromine substituent enables efficient Suzuki/Buchwald-Hartwig cross-coupling for rapid analog library generation, accelerating hit-to-lead timelines. Secure it now to explore synergistic kinase–COX and antimalarial programmes.

Molecular Formula C17H12BrNO2S2
Molecular Weight 406.31
CAS No. 1797142-11-0
Cat. No. B2915034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide
CAS1797142-11-0
Molecular FormulaC17H12BrNO2S2
Molecular Weight406.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br
InChIInChI=1S/C17H12BrNO2S2/c18-12-8-15(22-10-12)17(21)19-9-13-6-7-14(23-13)16(20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,21)
InChIKeyGJSGAKJAXFTAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide (CAS 1797142-11-0): Compound Identity for Procurement Decisions


N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide (CAS 1797142-11-0) is a synthetic thiophene carboxamide derivative with molecular formula C17H12BrNO2S2 and molecular weight 406.31 g/mol [1]. It features a benzoylthiophene moiety linked via a methylene bridge to a 4-bromothiophene-2-carboxamide group. This compound belongs to a class of heterocyclic amides that have been investigated for diverse biological activities, including kinase inhibition, anti-inflammatory effects, and antimalarial activity. However, it is critical to note that this specific compound has no published ChEMBL bioactivity data, no clinical trial history, and no known quantitative biological assay results in the public domain [2]. Its differentiation argument must therefore rely on structural, physicochemical, and synthetic accessibility comparisons with close analogs.

Why N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide Cannot Be Replaced by Common Analogs: Structural and Functional Distinctions


Generic substitution within the thiophene carboxamide class is inadvisable because subtle variations in halogen position, scaffold topology, and linker geometry produce divergent target engagement profiles. For instance, the 5-chlorothiophene analog (CAS 1797078-46-6) shares the same benzoylthiophene core but replaces the bromine with chlorine, altering lipophilicity (ΔlogP) and reactivity in cross-coupling reactions . In the benzothiophene series, the 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide exhibits PfENR inhibitory activity (IC50 = 115 nM) [1], whereas our compound's thiophene (rather than benzothiophene) scaffold and distinct substitution pattern render this activity non-transferable. Furthermore, the allosteric DHPS inhibitor bromobenzothiophene 11g from Tanaka et al. (2020) demonstrates that bromine positioning on the heterocyclic core is critical for inducing conformational changes in the target enzyme [2]. These precedents underscore that the specific bromine placement at the 4-position of the thiophene-2-carboxamide in our compound is a non-interchangeable structural determinant.

Quantitative Differentiation Evidence for N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide: Comparator Analysis


Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. Chloro Analog

The target compound possesses a calculated logP of 4.864 and a topological polar surface area (tPSA) of 29 Ų [1]. Compared to the 5-chlorothiophene-2-carboxamide analog (CAS 1797078-46-6), the bromine substitution increases lipophilicity, which is expected to enhance membrane permeability but reduce aqueous solubility. This trade-off is decision-critical for cell-based vs. biochemical assay suitability.

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Chloro Analog

The 4-bromothiophene moiety provides a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) compared to the chloro analog . Bromine's bond dissociation energy (C-Br: ~70 kcal/mol vs. C-Cl: ~84 kcal/mol) facilitates oxidative addition to Pd(0), enabling broader substrate scope and milder reaction conditions. This synthetic advantage is well-established in thiophene chemistry [1].

Organic Synthesis C-C Bond Formation Building Blocks

Target Class Potential: Structural Rationale for Kinase/Enzyme Inhibition vs. In-Class Comparators

The benzoylthiophene moiety is a recognized pharmacophore in adenosine A1 receptor allosteric modulators and COX inhibitors, as exemplified by tiaprofenic acid [1] and PD 81,723 [2]. Simultaneously, the 4-bromothiophene-2-carboxamide fragment is structurally analogous to the IKK-2 inhibitor TPCA-1 (IC50 = 17.9 nM) [3]. The target compound uniquely combines both motifs within a single molecule via a methylene linker, creating a chimeric scaffold not present in any known bioactive analog. While no direct activity data exists for this compound, the dual pharmacophore hypothesis suggests potential polypharmacology or target selectivity distinct from either fragment alone.

Kinase Inhibition Enzyme Inhibition Drug Discovery

Selectivity Potential: Thiophene vs. Benzothiophene Scaffold Divergence

The target compound employs a monocyclic thiophene core, in contrast to the benzothiophene scaffold prevalent in PfENR inhibitors (e.g., 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, IC50 = 115 nM) [1] and DHPS allosteric inhibitor 11g [2]. The absence of the fused benzene ring reduces molecular volume and alters π-stacking interactions with target proteins. This scaffold simplification may translate into selectivity advantages against benzothiophene-targeted enzymes while preserving the key bromine and carboxamide recognition elements.

Scaffold Hopping Selectivity Target Engagement

Application Scenarios Driving Procurement of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide


Medicinal Chemistry Library Design: Dual Pharmacophore Fragment Expansion

This compound serves as a strategic starting point for fragment-based drug discovery programs seeking to merge benzoylthiophene (adenosine A1/COX pharmacophore) and bromothiophene carboxamide (kinase inhibitor pharmacophore) motifs. Its unique dual-fragment architecture, supported by the pharmacophoric analysis presented in Section 3 [1][2][3], allows medicinal chemists to explore synergistic target engagement without synthesizing the scaffold de novo, accelerating hit-to-lead timelines.

Synthetic Building Block for Diversification Libraries

The 4-bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), facilitating the rapid generation of analog libraries. As established in Section 3, the C-Br bond reactivity advantage over the chloro analog makes this compound the preferred substrate for late-stage diversification, reducing reaction temperatures by 20-40°C and expanding compatible functional group scope [4].

Neglected Tropical Disease Screening: Antimalarial and Anti-inflammatory Probe

Given the structural relationship to PfENR inhibitors (e.g., 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, IC50 = 115 nM) and COX-2 inhibitors in the benzothiophene carboxamide class [5][6], this compound is a rational candidate for inclusion in antimalarial and anti-inflammatory phenotypic screening cascades. Its thiophene scaffold divergence from benzothiophene may reveal differential activity against drug-resistant Plasmodium strains or COX-2 selectivity windows not achievable with existing analogs.

Allosteric Probe Development for DHPS and Related Enzymes

The bromothiophene carboxamide motif is a key recognition element in DHPS allosteric inhibitors (bromobenzothiophene 11g) [6]. The target compound's distinct benzoylthiophene extension may probe the allosteric pocket geometry identified by Tanaka et al. (2020) in new ways, potentially inducing alternative conformational changes or exhibiting species selectivity. This makes it a valuable tool for chemical biology investigations into the hypusine modification pathway.

Quote Request

Request a Quote for N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.